Product packaging for 3-chloro-4-fluoro-2-methylpyridine(Cat. No.:CAS No. 1227580-35-9)

3-chloro-4-fluoro-2-methylpyridine

Cat. No.: B6238035
CAS No.: 1227580-35-9
M. Wt: 145.6
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Description

Strategic Importance of Halogenated and Methylated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Halogenated and methylated pyridine scaffolds are of paramount importance in the field of advanced organic synthesis, largely due to their prevalence in pharmaceuticals, agrochemicals, and materials science. rsc.orgchemimpex.comresearchgate.netnih.govresearchgate.net The pyridine ring, an isostere of benzene, provides a key structural motif, and the introduction of halogen and methyl substituents dramatically influences the molecule's electronic properties, reactivity, and biological activity. rsc.orgnih.gov

The presence of a chlorine atom, as seen in 3-chloro-4-fluoro-2-methylpyridine, introduces a site for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functional groups. chemimpex.com The fluorine atom, on the other hand, can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The methyl group can also play a crucial role in steric interactions and can be a site for further functionalization. rsc.org

The combination of these substituents on the pyridine core creates a versatile platform for the synthesis of complex molecules with tailored properties. chemimpex.com This strategic positioning of functional groups allows chemists to fine-tune the characteristics of the final product, making these scaffolds highly sought after in drug discovery and materials development. rsc.orgresearchgate.netrsc.org

Below is an interactive data table summarizing the physical and chemical properties of this compound and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC6H5ClFN145.561195251-01-4
6-Chloro-3-fluoro-2-methylpyridineC6H5ClFN145.56884494-78-4
3-Chloro-2-methylpyridineC6H6ClN127.5772093-03-9
3-Chloro-4-methylpyridineC6H6ClN127.5772093-04-0
2-Chloro-3-fluoro-4-methylpyridineC6H5ClFN145.561214377-89-5

Overview of Foundational Research Trajectories for this compound as a Versatile Synthetic Intermediate

The utility of this compound as a versatile synthetic intermediate is underscored by a growing body of research. Foundational studies have focused on exploring its reactivity in various chemical transformations, establishing it as a key building block for more complex molecules. Its applications are particularly notable in the synthesis of agrochemicals and pharmaceuticals. chemimpex.comagropages.com

Research has demonstrated that the chloro and fluoro substituents on the pyridine ring can be selectively targeted in nucleophilic aromatic substitution reactions, providing a powerful tool for introducing a wide range of functionalities. Furthermore, the pyridine nitrogen atom can be activated, for instance, by forming the corresponding N-oxide, which can direct further reactions or be a precursor to other functional groups. A synthesis method for 4-chloro-3-methoxy-2-methylpyridine-N-oxide involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) with hydrogen peroxide using a phosphotungstic acid solution as a catalyst. patsnap.com

The development of synthetic routes to this compound itself has also been a significant area of research, aiming for efficient and scalable processes to meet the demand for this important intermediate.

Historical Context of Pyridine Derivative Research in Heterocyclic Chemistry and Retrosynthetic Analysis

The study of pyridine and its derivatives has a rich history in heterocyclic chemistry. The first synthesis of a heteroaromatic compound was the preparation of pyridine by William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.orgglobalresearchonline.net A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis, a method that typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.org Later, in 1924, Aleksei Chichibabin developed a more efficient pyridine synthesis reaction using inexpensive reagents, a method still employed in industrial production. wikipedia.org

Retrosynthetic analysis, a problem-solving technique for designing chemical syntheses, has been instrumental in the strategic planning of synthetic routes to complex pyridine derivatives. lakotalakes.comadvancechemjournal.comncl.ac.uk This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For pyridine synthesis, retrosynthetic analysis often leads to strategies like the Hantzsch synthesis, Knorr synthesis (addition of a 1,5-dicarbonyl to a heteroatom), or Michael addition. lakotalakes.comadvancechemjournal.com The application of retrosynthetic principles has been crucial in developing efficient pathways to substituted pyridines like this compound, enabling their use in various fields of chemical research and industry. lakotalakes.comncl.ac.uk

Properties

CAS No.

1227580-35-9

Molecular Formula

C6H5ClFN

Molecular Weight

145.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chloro 4 Fluoro 2 Methylpyridine

Development of Novel and Optimized Synthetic Pathways

The creation of highly substituted pyridines requires overcoming the intrinsic reactivity patterns of the heterocyclic ring. researchgate.net Novel synthetic pathways often focus on sequential C–H functionalization, the construction of the pyridine (B92270) ring from acyclic precursors with pre-installed functionality, or the strategic modification of existing pyridine cores. These routes are designed to maximize yield and regioselectivity while minimizing steps and the use of hazardous reagents.

Achieving the 3-chloro substitution pattern on a pyridine ring is a complex task. Direct electrophilic halogenation of pyridines is often difficult due to the electron-deficient nature of the ring and typically requires harsh conditions, leading to issues with selectivity. nih.govacs.org Modern strategies have been developed to overcome these limitations and achieve site-specific halogenation.

One advanced approach involves a temporary dearomatization of the pyridine ring. This can be accomplished by forming Zincke imine intermediates, which transform the pyridine into a more reactive alkene-like system. These intermediates undergo highly regioselective halogenation reactions under mild conditions, providing a powerful method for installing halogens at the C3 position. acs.orgchemrxiv.org Another strategy employs designed phosphine (B1218219) reagents that are first installed at the 4-position of the pyridine as phosphonium salts. nih.gov Subsequent displacement with a halide nucleophile, such as from lithium chloride (LiCl), allows for regiocontrolled chlorination. nih.gov

Computational and experimental studies indicate that the mechanism and regioselectivity of halogenation can depend on the specific halogenating agent used. For instance, with certain intermediates, chlorination may proceed via an irreversible C–Cl bond-forming step, leading to the kinetic product, whereas bromination and iodination might be reversible, allowing for the formation of the thermodynamic product. chemrxiv.orgorgsyn.org

The introduction of a fluorine atom at the C4 position is a key step in the synthesis of 3-chloro-4-fluoro-2-methylpyridine. Fluorinated pyridines are crucial motifs in pharmaceutical and agrochemical compounds. researchgate.netguidechem.com

Classical methods for synthesizing 4-fluoropyridines often rely on the Balz-Schiemann reaction, which involves the diazotization of a 4-aminopyridine precursor followed by thermal decomposition of the resulting tetrafluoroborate salt. nii.ac.jprsc.orgsemanticscholar.org Another established method is nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. For example, a precursor such as 4-chloropyridine can be treated with a fluoride source like potassium fluoride to yield 4-fluoropyridine. guidechem.com The efficiency of SNAr reactions can be significantly enhanced by the use of pyridine N-oxides, which activate the ring towards nucleophilic attack. nih.gov This strategy has been successfully applied to the synthesis of 3-fluoro-4-nitropyridine N-oxide, which can be subsequently converted to other functionalized fluoropyridines. nih.gov

More recent advancements include transition-metal-catalyzed C–H functionalization. Rhodium(III)-catalyzed processes have been developed to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating a method where the fluorinated ring is assembled directly. nih.gov

Table 1: Comparison of Selected Fluorination Methodologies for Pyridine Rings

MethodologyPrecursorReagentsKey FeaturesCitations
Balz-Schiemann Reaction AminopyridineNaNO₂, HBF₄ or HFClassic, one-step from amine; requires handling of diazonium salts. nii.ac.jprsc.org
Nucleophilic Aromatic Substitution (SNAr) Halopyridine (e.g., 4-chloropyridine)KF, CsFEffective for activated rings; can require high temperatures. guidechem.comchemicalbook.com
SNAr via N-Oxide Halopyridine N-OxideTBAFEnhanced reactivity; allows for milder reaction conditions. nih.gov
Rhodium-Catalyzed C-H Functionalization α-fluoro-α,β-unsaturated oxime, alkyne[Cp*RhCl₂]₂Builds the fluorinated ring directly; good for multi-substitution. nih.gov

The final substituent, the 2-methyl group, can be introduced at various stages of the synthesis. The C2 position of pyridine is electronically susceptible to functionalization. thieme-connect.com Transition-metal-catalyzed C–H activation is a primary method for the direct alkylation of the pyridine core. pkusz.edu.cn Catalysts based on metals like nickel, when used with a Lewis acid, can achieve direct C4-selective addition across alkenes, while other systems favor the C2 position. researchgate.net

Alternatively, if starting with a pre-functionalized chlorofluoropyridine, regioselective metalation followed by quenching with a methylating agent (e.g., methyl iodide) is a viable route. The use of organosodium bases like n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position, which, after transmetalation, can lead to functionalization. nih.gov This contrasts with organolithium reagents that often lead to addition products. nih.gov Radical-based methods, such as the Minisci reaction, can also be used for alkylation, though controlling regioselectivity among multiple potential sites can be challenging. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and selective routes for constructing and functionalizing the pyridine ring system, often under milder conditions than stoichiometric methods. nih.gov

Transition metals play a pivotal role in modern pyridine synthesis. thieme-connect.comresearchgate.net Catalysts based on palladium, rhodium, nickel, and iridium are widely used for C–H activation and cross-coupling reactions to introduce substituents with high precision. thieme-connect.comnih.gov

For instance, palladium-catalyzed cross-coupling reactions can be used to form C-C bonds, such as introducing the methyl group onto a halogenated pyridine scaffold. alkalimetals.com Rhodium(III) catalysts are effective in cascade reactions that build the pyridine ring, as seen in the synthesis of fluorinated pyridines from oximes and alkynes. nih.gov These methods provide access to complex substitution patterns that are difficult to achieve through classical approaches. rsc.orgnih.gov The choice of metal, ligand, and reaction conditions is crucial for directing the regioselectivity of the functionalization. thieme-connect.com

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Catalyst SystemReaction TypeTarget PositionDescriptionCitations
Palladium(II) / Ag₂CO₃ Oxidative CouplingC2Couples pyridine N-oxides with indoles via C-H activation. researchgate.net
Nickel / Lewis Acid C-H AlkylationC4Achieves direct C4-selective addition of pyridine across alkenes. researchgate.net
Rhodium(III) / Cu(OAc)₂ Oxidative AnnulationC2, C3Synthesizes quinolines via cascade C-H activation of pyridines. researchgate.net
Iridium Complex C-H AlkylationC3Promotes the addition of meta-pyridyl C–H bonds to aldehydes. nih.gov

In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful tools in synthetic chemistry, offering sustainable alternatives.

Organocatalysis in pyridine chemistry often involves the use of small organic molecules to catalyze transformations. dntb.gov.uaresearchgate.net Photochemical methods using organocatalysts like dithiophosphoric acid have been developed for the functionalization of pyridines. acs.orgnih.govresearchgate.net This approach can generate pyridinyl radicals from pyridinium ions, which then couple with other radical species, enabling novel C-C bond formations with distinct positional selectivity compared to classical methods. acs.orgnih.govresearchgate.net

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. While the application of biocatalysis to the synthesis of complex, halogenated pyridines is still a developing field, it holds significant promise. For example, biocatalytic processes have been demonstrated for the synthesis of intermediates like 2,6-bis(hydroxymethyl)pyridine from simple precursors. rsc.org The high selectivity of enzymes could potentially be harnessed for specific halogenation or methylation steps in the future, providing greener and more efficient synthetic routes.

Green Chemistry Principles and Sustainable Approaches in Pyridine Synthesis

The synthesis of substituted pyridines, a critical scaffold in pharmaceuticals and agrochemicals, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by designing processes that are safer, more efficient, and produce less waste. In the context of producing complex halopyridines like this compound, sustainable approaches focus on minimizing hazardous substances, maximizing the incorporation of reactants into the final product, and reducing energy consumption. This involves the adoption of innovative technologies such as solvent-free reactions, microwave-assisted synthesis, and strategies that enhance atom economy and minimize waste streams.

The move away from volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to air pollution. rsc.org Solvent-free synthesis, where reactions are conducted neat or in the solid phase, eliminates the need for hazardous solvents, simplifies purification processes, and can lead to lower energy consumption. researchgate.net For instance, various substituted pyridine derivatives have been synthesized under solvent-free conditions, sometimes at room temperature, achieving high yields. nih.gov One approach involves the Hantzsch-like multi-component condensation reaction, which can be catalyzed by heteropolyacids at 80°C under solvent-free conditions to produce functionalized pyridines in yields ranging from 60–99%.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. sphinxsai.comajrconline.org This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating throughout the reaction mixture. youtube.comyoutube.com This can enable reactions that are otherwise sluggish or require harsh conditions. sphinxsai.com In the synthesis of pyridine derivatives, microwave irradiation has been successfully employed to shorten reaction times from hours to mere minutes, often with improved yields. youtube.com For example, a one-pot Bohlmann-Rahtz pyridine synthesis conducted under microwave irradiation at 170°C can produce polysubstituted pyridines in 10-20 minutes with yields up to 98%, a significant improvement over conventional heating. Even solvent-free reactions can be facilitated by microwave conditions, further enhancing the green credentials of the synthesis.

The following table summarizes findings from various studies on green synthetic techniques for pyridine and related heterocyclic compounds, illustrating the potential of these methods.

Reaction TypeTechniqueConditionsReaction TimeYield (%)Reference
Hantzsch-like CondensationSolvent-Free80°C, Heteropolyacid catalyst15 min99%
Multi-substituted Pyridine SynthesisSolvent-FreeRoom TemperatureNot Specified84-96% nih.gov
Bohlmann-Rahtz Pyridine SynthesisMicrowave-Assisted170°C, DMSO10-20 minup to 98%
Nucleophilic Aromatic SubstitutionMicrowave-AssistedNot Specified10 min~100% youtube.com
N-alkylation of Pyrrolidine-Fused ChlorinMicrowave-Assisted75°C, DMF, K₂CO₃5 min68% mdpi.com

This table presents data from syntheses of various pyridine and heterocyclic derivatives to illustrate the effectiveness of green chemistry techniques.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they minimize the formation of byproducts. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric amounts of byproducts that must be treated as waste. primescholars.com

Reaction TypeDescriptionTheoretical Atom Economy
Addition All reactant atoms are incorporated into the final product.100%
Rearrangement Atoms of a single reactant are rearranged to form the product.100%
Substitution An atom or group is replaced by another, generating a byproduct.< 100%
Elimination Atoms are removed from a molecule, forming a double bond and byproducts.< 100%

This table provides a theoretical comparison of the atom economy for different general reaction types.

Beyond designing atom-economical reactions, effective waste minimization strategies are crucial for sustainable chemical production. A notable example from alkylpyridine production involves the synthesis of 5-ethyl-2-methyl-pyridine (MEP). A detailed analysis of the process identified the formation of ethylamine byproducts as the root cause of both ecological issues and economic losses, including high catalyst consumption and reduced yield. chimia.ch The implemented solution involved the separation of these interfering ethylamines from the process stream, combined with the recycling of the catalyst and catalyst-containing process water, which successfully addressed these problems. chimia.ch

Role of 3 Chloro 4 Fluoro 2 Methylpyridine As a Precursor in Complex Molecular Architecture

A Strategic Building Block for Advanced Heterocyclic Scaffolds

The inherent reactivity of 3-chloro-4-fluoro-2-methylpyridine, particularly the lability of its halogen substituents to nucleophilic displacement, positions it as a valuable starting material for the synthesis of more complex heterocyclic structures. The differential reactivity of the chloro and fluoro groups can be harnessed to achieve regioselective functionalization, paving the way for the construction of a diverse array of heterocyclic scaffolds.

While direct literature on the use of this compound in the synthesis of pyridine-fused and polycyclic ring systems is not extensively documented, its potential as a precursor can be inferred from analogous transformations of similarly substituted pyridines. For instance, the synthesis of pyrido[2,3-b]pyrazines has been successfully achieved through the condensation of 2-chloro-3,4-diaminopyridine with 1,2-dicarbonyl compounds clockss.org. This suggests a viable synthetic pathway where this compound could be first converted to a diamino derivative, which could then undergo a similar condensation to yield a pyrido[2,3-b]pyrazine core. The resulting fused system would bear the methyl group and potentially the fluorine atom, depending on the specific reaction conditions and the stability of the fluoro substituent during the transformation.

Furthermore, the construction of polycyclic pyridones has been demonstrated through ring-opening transformations of suitably functionalized precursors mdpi.com. This highlights the possibility of functionalizing this compound with appropriate side chains that could then participate in intramolecular cyclization reactions to form complex, multi-ring systems. The presence of the methyl group on the pyridine (B92270) ring can also influence the regioselectivity of such cyclizations, offering a handle for controlling the final architecture of the polycyclic product.

The chloro and fluoro substituents on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to a wide range of substituted heterocyclic frameworks. The general reactivity trend for halogens in SNAr reactions on pyridine rings is F > Cl > Br > I, where the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack nih.gov. This differential reactivity can be exploited for sequential and regioselective substitution of the halogens.

For example, a milder nucleophile could selectively displace the more labile fluorine atom, leaving the chlorine atom intact for a subsequent, more forcing reaction with a different nucleophile. This stepwise approach allows for the introduction of two different substituents at the 3- and 4-positions of the pyridine ring, leading to a diverse array of functionalized pyridine derivatives. These derivatives can serve as key intermediates in the synthesis of more complex heterocyclic systems.

Reactant Reaction Type Potential Product Significance
DiamineCondensationPyrido[2,3-b]pyrazine derivativeAccess to fused heterocyclic systems with potential biological activity.
Nucleophile (e.g., alcohol, amine, thiol)Nucleophilic Aromatic Substitution (SNAr)3-Chloro-2-methyl-4-(substituted)pyridineStepwise functionalization to build complex substituted pyridines.
Organometallic reagentCross-coupling3-Aryl/alkyl-4-fluoro-2-methylpyridineIntroduction of carbon-based substituents for further elaboration.

Application in the Design and Synthesis of Novel Ligands and Functional Material Precursors

The functionalized pyridine core derived from this compound is a valuable scaffold for the design and synthesis of novel ligands for coordination chemistry and precursors for functional materials. The nitrogen atom of the pyridine ring, along with the introduced substituents, can act as coordination sites for metal ions, leading to the formation of metal complexes with potentially interesting catalytic or photophysical properties.

For instance, the introduction of a bidentate or tridentate side chain through substitution of the halogen atoms could yield a chelating ligand capable of forming stable complexes with a variety of transition metals. The electronic properties of these ligands, and consequently the properties of the resulting metal complexes, can be fine-tuned by varying the nature of the substituents introduced. This modular approach is highly attractive in the development of new catalysts, sensors, and materials for optoelectronic applications.

Theoretical and Computational Investigations on 3 Chloro 4 Fluoro 2 Methylpyridine and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules like 3-chloro-4-fluoro-2-methylpyridine. These computational methods allow for the detailed examination of various molecular properties that govern chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting the feasibility and outcome of a chemical reaction. wikipedia.orglibretexts.org

The HOMO is the orbital that acts as an electron donor, while the LUMO serves as the electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a significant parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For pyridine (B92270) and its derivatives, the electronic properties are significantly influenced by the substituents on the ring. In the case of this compound, the chlorine, fluorine, and methyl groups alter the electron distribution and orbital energies. The electronegative halogen atoms, chlorine and fluorine, withdraw electron density from the pyridine ring, while the methyl group is weakly electron-donating. This interplay of electronic effects modulates the HOMO and LUMO energy levels.

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. sci-hub.se This analysis provides insight into the partial atomic charges, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is critical for understanding intermolecular interactions and reaction mechanisms.

The following table presents a hypothetical FMO analysis for this compound, illustrating the type of data obtained from such studies. The values are for illustrative purposes and are not based on actual experimental or calculated data.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scispace.comscienceopen.com The MEP surface displays the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netyoutube.com

For this compound, the MEP map would reveal the influence of the substituents on the pyridine ring's reactivity. The nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it a primary site for electrophilic attack and hydrogen bonding. The halogen atoms, particularly the highly electronegative fluorine, will also influence the potential map, creating localized areas of negative potential around them. Conversely, the hydrogen atoms of the methyl group and the pyridine ring will exhibit positive potential.

By analyzing the MEP surface, one can predict the most likely sites for nucleophilic and electrophilic reactions. For instance, a nucleophile would preferentially attack the regions with the most positive electrostatic potential, while an electrophile would be drawn to the areas of most negative potential. This predictive capability is invaluable in designing new synthetic routes and understanding reaction mechanisms. scispace.com

Conformational Analysis and Molecular Dynamics Simulations of Halogenated Pyridine Systems

The three-dimensional structure and dynamic behavior of molecules are crucial for their function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it moves over time. nih.govresearchgate.net

For halogenated pyridine systems, the size and nature of the halogen substituents can significantly influence the molecule's preferred conformation. beilstein-journals.orgbeilstein-archives.orgresearchgate.net While the pyridine ring itself is largely planar, the orientation of substituents and any potential steric hindrance can lead to different stable or low-energy conformations. researchgate.net In some cases, repulsion between adjacent bulky groups can cause distortions in the ring or affect the rotational barriers of substituents. beilstein-journals.orgbeilstein-archives.orgresearchgate.net

Molecular dynamics simulations provide a dynamic picture of the molecule, allowing researchers to observe conformational changes, vibrational motions, and interactions with other molecules, such as solvents or biological receptors. nih.govresearchgate.netarxiv.org These simulations can reveal how halogen bonding, an important non-covalent interaction involving halogen atoms, influences the structure and dynamics of molecular complexes. mdpi.com MD simulations have been successfully used to model halogen bonding in protein-ligand interactions, demonstrating their utility in drug design. nih.gov

For a molecule like this compound, MD simulations could be employed to study its behavior in different solvent environments or its potential binding modes within a protein active site. These simulations can provide insights into the stability of different conformations and the role of specific intermolecular interactions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to model the step-by-step process of a chemical reaction, known as the reaction pathway or mechanism. By calculating the energies of reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of how a reaction proceeds and what factors control its rate and outcome. nih.gov

For this compound, computational modeling can be used to investigate various types of reactions, such as nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The presence of electron-withdrawing groups, like the chloro and fluoro substituents on the pyridine ring, generally facilitates these reactions.

Theoretical calculations can identify the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy of the transition state determines the activation energy, which is a key factor in the reaction rate. Computational studies have shown that for certain pyridine halogenation reactions, the elimination of a phosphine (B1218219) group is the rate-determining step, and steric interactions can influence the reactivity of different isomers. nih.gov

Furthermore, computational modeling can help elucidate the role of various factors, such as solvent effects and the nature of the nucleophile, on the reaction pathway and selectivity. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic methods.

Prediction of Spectroscopic Signatures for Structural Elucidation (Methodological Focus)

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govnih.gov Techniques like Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters with a high degree of accuracy. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net These predicted shifts can then be compared with experimental data to aid in the assignment of signals and confirm the proposed structure. github.ioyoutube.com For complex molecules, where spectral overlap can be an issue, computational predictions can be particularly helpful. stenutz.eu

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including IR and Raman, provides information about the functional groups and bonding within a molecule. cdnsciencepub.comcdnsciencepub.com DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These calculated spectra can be compared with experimental IR and Raman spectra to help assign the observed bands to specific molecular vibrations. rsc.orgspectroscopyonline.comijcce.ac.ir For halogenated pyridines, the C-Cl and C-F stretching vibrations would be of particular interest and can be identified with the aid of computational predictions. spectroscopyonline.com

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. researchgate.net By carefully selecting the computational methodology, it is possible to obtain predicted spectra that are in excellent agreement with experimental results, providing a powerful tool for structural elucidation. prensipjournals.comprensipjournals.com

Emerging Research Frontiers and Future Perspectives for 3 Chloro 4 Fluoro 2 Methylpyridine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms represents a significant leap forward in the production of fine chemicals, including derivatives of 3-chloro-4-fluoro-2-methylpyridine. These technologies offer enhanced reaction control, improved safety, and greater scalability compared to traditional batch processes. researchgate.net

Continuous flow reactors, for instance, have been successfully employed for the efficient synthesis of bioactive compounds derived from structurally related chloro-pyridines. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The enclosed nature of flow systems also minimizes exposure to hazardous reagents and intermediates, a critical consideration in industrial-scale production.

A recent study detailed the use of a flow reactor for the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine, a key intermediate for novel bioactive derivatives. researchgate.net This continuous process demonstrated superior efficiency and safety over conventional batch methods. The future of this compound synthesis will likely see an increased integration of such automated systems, enabling rapid optimization of reaction conditions and on-demand production.

Exploration of Novel Catalytic Systems for its Transformations

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of chemical transformations involving this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds and introducing diverse functional groups onto the pyridine (B92270) ring. researchgate.net

Research has shown that the choice of catalyst, ligand, base, and solvent system can dramatically influence the outcome of these reactions. nih.gov For instance, in the cross-coupling of a related trifluoroborate with 4-chloroanisole, the use of PdCl2(MeCN)2 as a catalyst with the X-Phos ligand resulted in a significant increase in conversion compared to other palladium sources. nih.gov Furthermore, the selection of the base and solvent ratio was found to be critical for achieving high yields. nih.gov

The exploration of N-heterocyclic carbene (NHC) palladium complexes as catalysts has also shown promise for the Suzuki-Miyaura coupling of heteroaryl chlorides. researchgate.net These catalysts have demonstrated high activity, allowing for efficient cross-coupling reactions under mild, aerobic conditions in water. researchgate.net Future research will likely focus on discovering even more robust and versatile catalytic systems that can tolerate a wider range of functional groups and enable more complex molecular architectures to be built from this compound.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Conditions

EntryCatalyst / mol %Ligand / mol %BaseSolvent / RatioConversion (%)
1Pd(OAc)2 / 5XPhos / 10Cs2CO3CPME:H2O / 10:10
2PdCl2(MeCN)2 / 5XPhos / 10Cs2CO3t-BuOH:H2O / 4:140-43
3PdCl2(MeCN)2 / 7.5X-Phos / 15K2CO3t-BuOH:H2O / 4:1100

This table is a representative example based on optimization studies of related chloro-aryl compounds and illustrates the impact of different reaction components on the efficiency of the cross-coupling reaction. nih.gov

Development of Sustainable and Economically Viable Production Methods

The chemical industry is increasingly focusing on the development of sustainable and economically viable manufacturing processes. For this compound, this involves exploring greener synthesis routes that minimize waste, reduce the use of hazardous materials, and are cost-effective.

One approach to improving the sustainability of pyridine derivative synthesis is the use of milder and more selective reagents. For example, the use of trichloroisocyanuric acid for chlorination reactions offers a safer alternative to harsher reagents. orientjchem.org Additionally, one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can significantly reduce solvent waste and purification steps, leading to a more efficient and environmentally friendly process. orientjchem.org

A patented synthesis method for a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), highlights an innovative approach to waste reduction. google.com By using dimethylformamide (DMF) to absorb excess phosphorus oxychloride, the process significantly reduces the generation of acidic wastewater and improves the product yield. google.com The development of such green chemistry principles will be crucial for the future large-scale production of this compound.

Expansion of its Utility in Diversified Chemical Syntheses

This compound is a versatile building block with the potential for broad application in the synthesis of a wide array of chemical compounds. Its reactive sites—the chlorine and fluorine atoms—allow for selective functionalization, making it a valuable precursor for creating diverse molecular libraries for drug discovery and agrochemical research.

The chlorine atom can be readily displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the fluorine atom can also be a site for chemical modification. This dual reactivity enables the introduction of various substituents, leading to the synthesis of novel derivatives with potentially enhanced biological activity.

For instance, related chloropyridines are key intermediates in the synthesis of compounds like nevirapine, a non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-1. google.com The development of new synthetic methodologies will undoubtedly expand the utility of this compound in accessing complex and biologically active molecules. guidechem.com Future research is expected to uncover new transformations and applications for this versatile scaffold, further solidifying its importance in medicinal and materials chemistry. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-2-methylpyridine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves halogenation and functionalization of pyridine precursors. Key steps include:

  • Halogenation: Sequential introduction of chlorine and fluorine via electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS). For NAS, sodium methoxide or fluorinating agents (e.g., KF/18-crown-6) are used under anhydrous conditions at 80–120°C .
  • Methyl Group Introduction: Methylation via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) using Pd catalysts. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Pyridine protons appear as doublets (δ 7.5–8.5 ppm). Methyl groups show singlets (δ 2.3–2.6 ppm). Coupling constants (e.g., J₃-F ≈ 10 Hz) confirm substituent positions .
    • ¹³C NMR: Fluorine and chlorine substituents deshield adjacent carbons (e.g., C4-F: δ 150–160 ppm; C3-Cl: δ 140–145 ppm).
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 160.5 (C₇H₆ClFN⁺) with fragments at m/z 123 (loss of Cl) and m/z 105 (loss of F) .
  • X-ray Crystallography: Resolves bond lengths (C-Cl: ~1.73 Å; C-F: ~1.34 Å) and dihedral angles to confirm regiochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmaceutical Intermediates: Used to synthesize kinase inhibitors (e.g., JAK/STAT pathway modulators). Fluorine enhances metabolic stability; chlorine improves binding affinity .
  • Agrochemical Development: Serves as a scaffold for herbicides (e.g., acetyl-CoA carboxylase inhibitors). The methyl group aids in soil persistence studies .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The -Cl and -F groups deactivate the pyridine ring, directing palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to the C5 position.
  • Methyl Group Impact: The -CH₃ group sterically hinders C6 but activates C5 via hyperconjugation.
  • Optimization Example:
    • Suzuki Coupling: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and aryl boronic acids (1.2 equiv) in DMF/H₂O (3:1) at 90°C for 12 hrs. Yields: 70–85% .

Q. Table 1: Substituent Effects on Reactivity

SubstituentElectronic EffectPreferred Reaction SiteYield (%)
-ClStrong EWGC585
-FModerate EWGC578
-CH₃Mild EDGC6 (minor)65

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • B3LYP/6-311+G(d,p): Calculates Fukui indices (ƒ⁺) to identify nucleophilic sites. For this compound, C5 has the highest ƒ⁺ (0.12), aligning with experimental nitration data .
    • Solvent Effects: PCM models (e.g., THF) show solvation stabilizes transition states at C5 (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol at C6) .

Q. How can contradictory data on reaction yields be resolved in the synthesis of derivatives?

Methodological Answer:

  • Root-Cause Analysis:
    • Purity of Reagents: Trace moisture reduces fluorinating agent (e.g., DAST) efficiency. Use Karl Fischer titration to ensure H₂O < 0.01% .
    • Reaction Monitoring: In-situ IR or LC-MS detects intermediates (e.g., SNAr adducts at 225 nm).
    • Statistical Optimization: Apply Box-Behnken design to variables (temperature, catalyst loading, solvent ratio). For example, increasing Pd(OAc)₂ from 1% to 3% improves yields from 60% to 82% .

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